3-Hydroxypiperidine-3-carbonitrile

Description

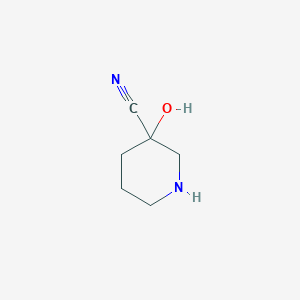

3-Hydroxypiperidine-3-carbonitrile (CAS No. 1366993-27-2) is a piperidine derivative featuring a hydroxyl (-OH) and a nitrile (-CN) group at the 3-position of the six-membered saturated ring. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 138.16 g/mol . The compound is primarily utilized in pharmaceutical and chemical research, as evidenced by its availability through specialized suppliers like Shanghai Macklin Biochemical Co., Ltd., which offers it at premium prices for laboratory use .

Properties

IUPAC Name |

3-hydroxypiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAWXVHZADXTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst. This reaction typically requires high pressure and temperature conditions to achieve the desired product .

Another method involves the use of biocatalysts. For example, the biocatalytic reduction of 3-cyanopyridine using a thermostable aldo-keto reductase enzyme has been reported. This method offers high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-piperidone derivatives.

Reduction: Formation of 3-aminopiperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Hydroxypiperidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Piperidine-3-carbonitrile Hydrochloride

- Structure : Piperidine-3-carbonitrile with a hydrochloride salt.

- Molecular Formula : C₆H₁₀N₂·HCl

- Molecular Weight : 158.62 g/mol

- Key Features : Lacks the hydroxyl group at the 3-position but shares the nitrile substituent. Structural similarity score: 0.88 compared to 3-Hydroxypiperidine-3-carbonitrile .

- Applications : Used as a building block in medicinal chemistry due to its basicity and stability.

3-Benzyl-1-methyl-piperidine-3-carbonitrile

6-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile

Table 1: Comparison of Piperidine-Based Carbonitriles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| This compound | C₆H₁₀N₂O | 138.16 | -OH, -CN at C3 | Pharmaceutical research |

| Piperidine-3-carbonitrile HCl | C₆H₁₀N₂·HCl | 158.62 | -CN at C3, HCl salt | Medicinal chemistry |

| 3-Benzyl-1-methyl-piperidine-3-carbonitrile | C₁₄H₁₈N₂ | 214.31 | -CN, benzyl, methyl | Lipophilic drug candidates |

Pyrrole/Pyrrolidine-Based Carbonitriles

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile

Table 2: Pyrrole-Based Carbonitriles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | C₁₇H₁₃N₃ | 259.31 | Aromatic, bioactive modifications |

| 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile | C₈H₅N₃ | 143.15 | Fused rings, electronic applications |

Other Heterocyclic Carbonitriles

3-Methyl-3-piperidinooxindole

3-Cyano-3-methylpyrrolidine Hydrochloride

- Structure : Pyrrolidine with nitrile and methyl groups.

- Molecular Formula : C₆H₁₀N₂·HCl

- Molecular Weight : 158.62 g/mol

- Structural Similarity : 0.96 to this compound, highlighting the impact of ring size (5-membered vs. 6-membered) on properties .

Key Research Findings and Trends

- Synthetic Accessibility : Piperidine carbonitriles are often synthesized via cyanation of ketones or reductive amination (e.g., 3-Benzyl-1-methyl-piperidine-3-carbonitrile ).

- Pharmacological Potential: Nitrile groups enhance binding to metalloenzymes, while hydroxyl groups improve solubility—critical for CNS-targeting drugs .

- Safety Profiles : Pyridinecarbonitriles (e.g., 3-Pyridinecarbonitrile) exhibit acute oral toxicity (Category 4) and respiratory irritation, suggesting similar hazards for related nitriles .

Biological Activity

3-Hydroxypiperidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings, providing a comprehensive overview.

Structural Characteristics

This compound consists of a piperidine ring with a hydroxyl group and a carbonitrile group attached to the same carbon atom. Its molecular formula is . The presence of both hydroxyl and nitrile groups imparts distinct chemical reactivity, making it an attractive candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. In industrial settings, continuous flow processes may enhance production efficiency and product consistency .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that the compound could act as an enzyme inhibitor, potentially modulating various biological pathways. Its interactions with specific molecular targets indicate its utility in drug discovery .

- Receptor Binding : The compound may bind to receptors or enzymes, influencing their activity. This interaction is crucial for understanding its therapeutic potential .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table summarizes some compounds sharing structural similarities with this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Hydroxypiperidine | Hydroxyl group on the piperidine ring | Lacks the nitrile group; primarily used as an intermediate |

| 4-Hydroxypiperidine | Hydroxyl group at the fourth carbon | Different positioning affects reactivity |

| 3-Aminopiperidine | Amino group instead of hydroxyl | Alters biological activity and potential applications |

| 1-Benzyl-3-hydroxypiperidine | Benzyl substitution on piperidine | Enhances lipophilicity and alters pharmacokinetic properties |

The unique combination of functional groups in this compound allows for diverse synthetic applications and potential biological activities not present in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.